2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the formation of the triazine ring. The process often includes the reaction of cyanuric chloride with butylamine and dimethylamine under controlled conditions to form the triazine core. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is attached through a nucleophilic substitution reaction with 3,4-dichloroaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group, used in the synthesis of pharmaceuticals.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which also feature reactive functional groups and are used in various organic syntheses.
Uniqueness
What sets 2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide apart is its unique combination of a triazine ring, sulfanyl group, and dichlorophenyl acetamide moiety. This combination provides a distinct set of chemical properties, making it highly versatile for various applications in research and industry.
Properties
IUPAC Name |
2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N6OS/c1-4-5-8-20-15-22-16(25(2)3)24-17(23-15)27-10-14(26)21-11-6-7-12(18)13(19)9-11/h6-7,9H,4-5,8,10H2,1-3H3,(H,21,26)(H,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJKEKUCDSNYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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